molecular formula C13H15NS B13341529 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline

Katalognummer: B13341529
Molekulargewicht: 217.33 g/mol
InChI-Schlüssel: DXSZFQPLOLKLFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline is an organic compound with the molecular formula C15H19NS This compound is characterized by the presence of a thiophene ring and an aniline moiety, which are connected through a propan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline typically involves the reaction of 2-bromo-5-(thiophen-2-yl)aniline with isopropyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various halogenated derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Propan-2-YL)-N-[1-(thiophen-2-YL)ethyl]aniline
  • 2-(Propan-2-YL)-N-[1-(thiophen-2-YL)propyl]aniline

Uniqueness

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline is unique due to its specific structural features, such as the position of the thiophene ring and the propan-2-yl group

Eigenschaften

Molekularformel

C13H15NS

Molekulargewicht

217.33 g/mol

IUPAC-Name

2-propan-2-yl-5-thiophen-2-ylaniline

InChI

InChI=1S/C13H15NS/c1-9(2)11-6-5-10(8-12(11)14)13-4-3-7-15-13/h3-9H,14H2,1-2H3

InChI-Schlüssel

DXSZFQPLOLKLFB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)C2=CC=CS2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.